molecular formula C21H29N3O4 B2919310 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1049357-51-8

3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2919310
CAS No.: 1049357-51-8
M. Wt: 387.48
InChI Key: WPSYFINROFUWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a structurally complex benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring linked to a pyrrolidine-pyrrole ethylamine moiety. This compound has garnered attention in pharmacological research due to its high-affinity agonist properties, particularly in receptor-binding studies. Its synthesis involves multi-step organic reactions, including stereochemical control for enantiomeric purity, as described in supplementary data from related radiolabeling studies . The trimethoxybenzamide scaffold is known to enhance hydrophobic interactions with target proteins, while the pyrrolidine and pyrrole groups may contribute to conformational flexibility and receptor specificity.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-23-9-7-8-16(23)17(24-10-5-6-11-24)14-22-21(25)15-12-18(26-2)20(28-4)19(13-15)27-3/h7-9,12-13,17H,5-6,10-11,14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSYFINROFUWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzamide core with three methoxy groups and a side chain that includes pyrrole and pyrrolidine moieties, suggesting diverse biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H29N3O4
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 1049357-51-8
PropertyValue
Molecular FormulaC21H29N3O4
Molecular Weight387.5 g/mol
CAS Number1049357-51-8

Anti-inflammatory Properties

Research indicates that this compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory process by converting arachidonic acid to prostaglandins. The inhibition of COX enzymes leads to reduced synthesis of prostaglandins, suggesting potential applications in treating inflammatory conditions .

Anticancer Potential

The compound has been evaluated for its anticancer properties . Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines. For instance, derivatives of similar benzamide structures have shown promising results in inhibiting cell proliferation in cancer models . The structure's ability to interact with specific cellular targets enhances its potential as an anticancer agent.

Neuroprotective Effects

Given the presence of pyrrole and pyrrolidine rings, compounds of this nature have been investigated for neuroprotective effects . Pyrrole derivatives are known for their ability to cross the blood-brain barrier and exhibit neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .

Anticonvulsant Activity

Some derivatives related to this compound have demonstrated anticonvulsant activity , which is attributed to their ability to modulate neurotransmitter systems in the brain. This aspect highlights the compound's versatility and potential for treating neurological disorders .

Study on Cyclooxygenase Inhibition

A study focusing on the anti-inflammatory properties of similar compounds demonstrated that modifications in the benzamide structure could significantly enhance COX inhibition. The presence of methoxy groups was found to increase lipophilicity, improving the bioavailability of the compounds.

Cytotoxicity Assays

In vitro assays showed that compounds structurally related to this compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines, indicating strong cytotoxic potential .

Neuroprotective Mechanisms

Research into neuroprotective mechanisms revealed that similar compounds could reduce oxidative stress markers in neuronal cells. This suggests that the compound may protect against neurodegeneration through antioxidant pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzamide 3,4,5-Trimethoxy, pyrrolidine-pyrrole ethylamine Amide, methoxy, pyrrolidine, pyrrole
VUF15485 Benzamide 3,4,5-Trimethoxy, 2-fluorophenyl-methylallyl, methylpyrrolidine Amide, methoxy, fluorophenyl
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 3-Methyl, 2-hydroxy-tert-butyl Amide, hydroxyl, methyl
4-Fluoro-N-(2-(6-(Isopropylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)ethyl)Benzamide Benzamide 4-Fluoro, pyrazolopyrimidine-pyrrolidine ethyl Amide, fluoro, pyrazole, pyrrolidine
155823-44-2 Benzamide 2,4,5-Trimethoxy, cyclohexylmethyl, pyrrole ethylamine Amide, methoxy, cyclohexyl, pyrrole

Key Observations :

  • Trimethoxy vs. Fluorinated Aromatics : The target compound’s 3,4,5-trimethoxybenzamide core likely enhances hydrophobic binding compared to fluorinated analogs like VUF15485, which may prioritize halogen bonding .
  • Polarity Modulation : Hydroxyl-containing derivatives (e.g., ) exhibit higher solubility but lower lipophilicity compared to the target compound’s methoxy-dominated structure.

Pharmacological and Binding Properties

Table 2: Pharmacological Comparison

Compound Name Receptor Target (Reported) Affinity (Ki/EC₅₀) Solubility (LogP) Metabolic Stability
Target Compound Not explicitly reported High (agonist) Predicted ~3.5* Moderate (amide hydrolysis risk)
VUF15485 GPCR (unspecified) Sub-nM affinity ~2.8 (fluorine reduces lipophilicity) High (fluorine stabilization)
1171123-46-8 5-HT Receptor Not reported ~2.1 (hydrochloride salt) High (sulfonyl group)
941897-21-8 Kinase/GPCR Not reported ~4.2 (pyrazole/pyrrolidine) Moderate

Key Observations :

  • Receptor Specificity : The target compound’s pyrrolidine-pyrrole side chain may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors), similar to 5-HT-targeting analogs in .
  • Affinity vs. Stability : While VUF15485 achieves sub-nM affinity due to fluorine-enhanced electronic effects, the target compound’s methoxy groups may confer longer half-life in vivo despite lower solubility .

Key Observations :

  • Complexity : The target compound’s synthesis requires enantiomeric resolution, increasing cost and time compared to simpler amidation routes in .
  • Catalyst Dependency : Palladium-catalyzed methods (e.g., ) are less scalable than direct amidation but essential for introducing aryl/heteroaryl groups.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via acylation reactions using 3,4,5-trimethoxybenzoyl chloride and a pyrrolidine/pyrrole-containing amine precursor. A typical protocol involves refluxing reactants in anhydrous ethanol or dichloromethane with catalytic acetic acid, followed by purification via preparative HPLC (≥95% purity) . Key characterization steps include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., δ ~3.8 ppm for methoxy groups, δ ~7.2 ppm for aromatic protons) .
  • HRMS : For molecular weight validation (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • HPLC : To assess purity and resolve byproducts from side reactions (e.g., incomplete acylation) .

Q. How can researchers address challenges in characterizing the stereochemistry and conformational flexibility of the pyrrolidine-pyrrole moiety?

  • Methodological Answer : Use dynamic NMR experiments to study rotational barriers in the pyrrolidine ring. For stereochemical analysis:

  • NOESY/ROESY : To identify spatial proximity between protons on the pyrrolidine ring and adjacent groups .
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous stereochemical assignment (e.g., torsion angles between pyrrolidine and benzamide groups) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding the 3,4,5-trimethoxyphenyl and pyrrolidine-pyrrole motifs?

  • Methodological Answer :

  • Trimethoxyphenyl group : Critical for hydrophobic interactions with target proteins. Replace methoxy groups with halogens or methyl groups to study electronic/steric effects (e.g., reduced activity in analogs with 3,5-dimethyl substitution) .
  • Pyrrolidine-pyrrole moiety : Modulate nitrogen basicity by substituting pyrrolidine with piperidine or morpholine. SAR studies show that pyrrolidine’s conformational flexibility enhances binding to enzymes like kinases or GPCRs .
  • In silico docking : Use molecular dynamics simulations to predict binding poses in targets like tubulin or serotonin receptors .

Q. How can discrepancies in reported bioactivity data (e.g., conflicting IC50 values) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Variations in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.4) can alter compound ionization and activity .
  • Control for solvent effects : DMSO concentrations >1% may interfere with cell-based assays; use LC-MS to verify intracellular compound levels .
  • Replicate with orthogonal assays : Confirm antiproliferative activity via both MTT and ATP-based luminescence assays to rule out false positives .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Introduce fluorine atoms : Replace methoxy groups with trifluoromethoxy to block oxidative metabolism (e.g., CYP450-mediated demethylation) .
  • Modify pyrrolidine : Substitute with a 4,4-difluorocyclohexane to reduce susceptibility to N-oxidation while maintaining lipophilicity .
  • Prodrug approaches : Esterify the benzamide carbonyl to enhance oral bioavailability, with in vitro hydrolysis studies to validate activation .

Q. How can researchers overcome analytical challenges in detecting trace impurities or degradation products?

  • Methodological Answer :

  • UPLC-QTOF-MS : Use high-resolution mass spectrometry with sub-2µm columns to separate and identify low-abundance impurities (e.g., N-oxide derivatives) .
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then profile degradation pathways using LC-MS/MS .
  • NMR-based impurity profiling : Compare 1H NMR spectra of batches to detect shifts caused by trace solvents or byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.